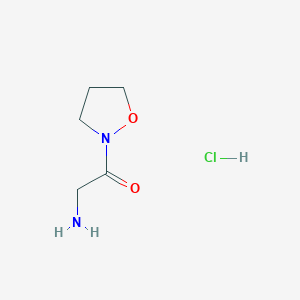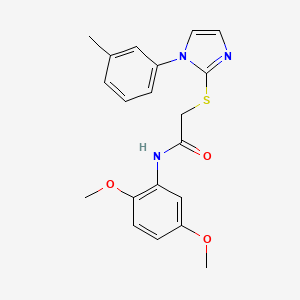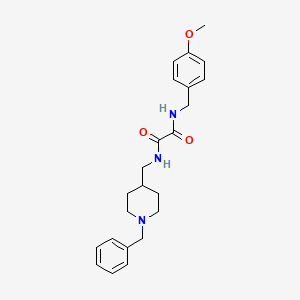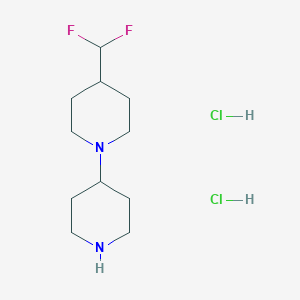![molecular formula C19H16N2O4 B2828104 4-[[(Z)-2-cyano-3-(3-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid CAS No. 1259233-18-5](/img/structure/B2828104.png)
4-[[(Z)-2-cyano-3-(3-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzoic acid, which is a common motif in pharmaceutical compounds. The cyano and ethoxyphenyl groups suggest that this compound could have interesting reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzoic acid derivative with an ethoxyphenyl compound in the presence of a cyanide source .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzoic acid core, with the ethoxyphenyl and cyano groups providing additional complexity. The ethoxyphenyl group is likely to be electron-donating, while the cyano group is electron-withdrawing .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and withdrawing groups. The cyano group could potentially undergo addition reactions, while the ethoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano group and the potentially acidic carboxylic acid could impact its solubility and acidity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 4-[[(Z)-2-cyano-3-(3-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid and its derivatives have been synthesized and characterized in various studies. For instance, fatty acid hydrazides have been used as starting materials in the synthesis of important biologically active compounds, utilizing cyanogen bromide and benzoyl chloride or benzoic acid as reagents. These synthesized compounds were screened for antibacterial activity, showing good antimicrobial activity against E. coli and other bacteria (Banday, Mattoo, & Rauf, 2010). Additionally, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was tested as an additive in the synthesis of α-ketoamide derivatives, showing superiority in terms of purity and yield compared to other methods. This process involved the ring opening of N-acylisatin, followed by coupling with different amino acid esters (El‐Faham et al., 2013).
Environmental Presence and Uses
Benzoic acid and its derivatives, including compounds similar in structure to this compound, are naturally present in plant and animal tissues and produced by microorganisms. They are used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. Their widespread use has resulted in a large distribution in the environment, found in water, soil, and air, leading to high, common, and lengthy human exposure (del Olmo, Calzada, & Nuñez, 2017).
Antidiabetic Activity
Compounds structurally related to this compound have been evaluated as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists with antidiabetic activity in rodent models of type 2 diabetes. These studies have developed the structure-activity relationship (SAR) of the N-2-benzoylphenyl moiety, finding that modest changes are tolerated and some analogues exhibit promising antidiabetic properties (Cobb et al., 1998).
Liquid Crystal Technology
A new family of four-ring achiral bent-core compounds derived from similar structural motifs has been designed and synthesized for application in liquid crystal technology. These compounds possess a unique molecular structure that facilitates a wide-range enantiotropic nematic phase, indicating potential for use in display technologies (Gude, Upadhyaya, Mohiuddin, & Nandiraju, 2013).
Anticancer Agents
Novel prodrugs have been synthesized for use as anticancer agents, which are activated to their corresponding nitrogen alkylating agents at a tumor site. These prodrugs are designed to be relatively inactive until activated by the enzyme carboxypeptidase G2 (CPG2), leading to increased cytotoxicity against tumor cell lines (Springer et al., 1990).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[(Z)-2-cyano-3-(3-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-25-17-5-3-4-13(11-17)10-15(12-20)18(22)21-16-8-6-14(7-9-16)19(23)24/h3-11H,2H2,1H3,(H,21,22)(H,23,24)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYZJBXIQKVQNT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2828021.png)
![5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2828022.png)


![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828030.png)


![N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2828035.png)
![Tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2828036.png)
![N-(2,4-difluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2828038.png)
![4-[(3-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2828039.png)


![3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2828044.png)
